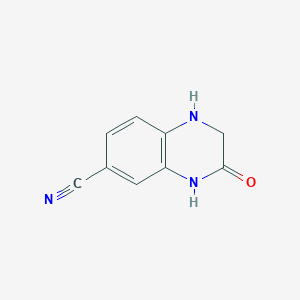

7-cyano-3,4-dihydroquinoxalin-2(1H)-one

Descripción general

Descripción

7-cyano-3,4-dihydroquinoxalin-2(1H)-one, also known as CNQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. CNQX has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes.

Mecanismo De Acción

7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors. This blockade of AMPA receptors leads to a reduction in synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory.

Efectos Bioquímicos Y Fisiológicos

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In the brain, it reduces the activity of AMPA receptors, leading to a decrease in excitatory neurotransmission. This has been linked to a reduction in synaptic plasticity and long-term potentiation, which are important for learning and memory. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of glutamate signaling. It is also relatively stable and easy to handle, making it suitable for a range of experimental paradigms. However, there are also limitations to its use. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is not a perfect antagonist, and it can have off-target effects on other glutamate receptors. It also has a relatively short half-life, which can limit its duration of action in experiments.

Direcciones Futuras

There are several future directions for research on 7-cyano-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could lead to more precise manipulation of glutamate signaling in the brain. Finally, there is a need for more research on the off-target effects of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one and other glutamate receptor antagonists, to better understand their potential limitations and improve their safety profiles.

Aplicaciones Científicas De Investigación

7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in many neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been used to block the activity of AMPA receptors and study the effects on synaptic plasticity, learning and memory, and neurodegeneration.

Propiedades

Número CAS |

186666-78-4 |

|---|---|

Nombre del producto |

7-cyano-3,4-dihydroquinoxalin-2(1H)-one |

Fórmula molecular |

C9H7N3O |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |

Clave InChI |

PWMVKMIOIWVMSW-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

SMILES canónico |

C1C(=O)NC2=C(N1)C=CC(=C2)C#N |

Origen del producto |

United States |

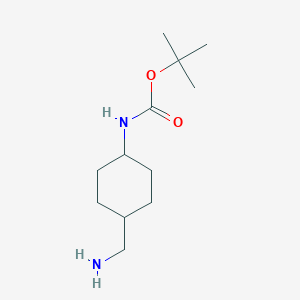

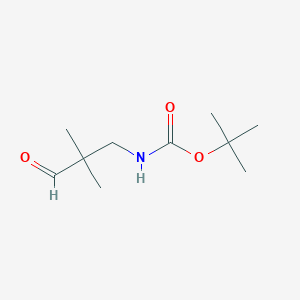

Synthesis routes and methods I

Procedure details

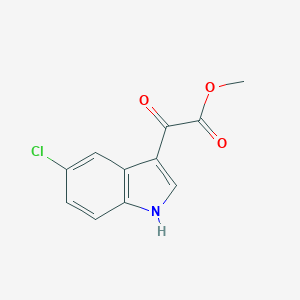

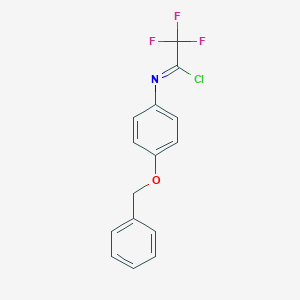

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)